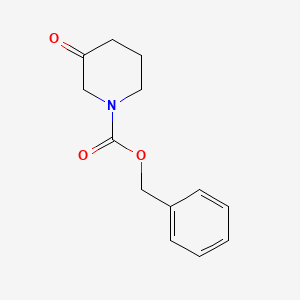

Benzyl 3-oxopiperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXLNFWWLXCXSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363793 | |

| Record name | 1-N-Cbz-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61995-20-8 | |

| Record name | Benzyl 3-oxopiperidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61995-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Cbz-3-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyloxycarbonyl-3-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Benzyl 3-oxopiperidine-1-carboxylate?

An In-depth Technical Guide to Benzyl 3-oxopiperidine-1-carboxylate: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

This compound, also known as 1-(Benzyloxycarbonyl)-3-piperidinone or N-Cbz-3-piperidinone, is a pivotal synthetic intermediate in the field of medicinal chemistry. Its rigid piperidine scaffold, combined with the versatile reactivity of the C3-ketone and the stability of the N-benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable building block for the synthesis of a diverse range of biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, key reactions, and strategic applications in the development of novel therapeutics, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of the 3-Oxopiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a ketone at the 3-position of the N-protected piperidine ring, as seen in this compound, provides a crucial chemical handle for further molecular elaboration.

This functionality allows for a variety of chemical transformations, enabling the introduction of diverse substituents and the construction of complex, three-dimensional structures. The N-Cbz group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed via hydrogenolysis, providing a clean and efficient deprotection step late in a synthetic sequence. This combination of features makes this compound a highly sought-after intermediate for targeting a wide array of biological targets, from central nervous system (CNS) receptors to enzymes involved in metabolic diseases.

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound is the oxidation of its corresponding alcohol precursor, Benzyl 3-hydroxypiperidine-1-carboxylate. This approach is favored for its high yield and purity of the final product.

Synthetic Workflow: From Precursor to Final Product

The overall synthetic strategy is a two-step process, starting from commercially available 3-hydroxypiperidine. The first step involves the protection of the secondary amine, followed by oxidation to the ketone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation via Pyridinium Chlorochromate (PCC)

This protocol describes a reliable method for the oxidation of Benzyl 3-hydroxypiperidine-1-carboxylate using PCC. This method is chosen for its operational simplicity and consistent yields.

Materials:

-

Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Silica gel (for slurry with PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a round-bottom flask charged with anhydrous DCM, add PCC (1.5 eq) and an equal weight of silica gel. Stir the resulting slurry for 15 minutes at room temperature.

-

Reaction: Dissolve Benzyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM and add it dropwise to the PCC slurry at 0 °C (ice bath).

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a clear oil or a low-melting solid.

Trustworthiness Note: The use of silica gel in the reaction slurry with PCC facilitates the workup by adsorbing the chromium byproducts, making the subsequent filtration more efficient and improving the purity of the crude product before chromatography.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | ~168-170 °C at 0.5 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.30-7.40 (m, 5H), 5.18 (s, 2H), 4.10 (s, 2H), 3.65 (t, 2H), 2.50 (t, 2H), 2.05-2.15 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 208.5, 155.0, 136.5, 128.6, 128.2, 128.0, 67.4, 58.2, 45.8, 40.9, 25.5 |

| IR (thin film, cm⁻¹) | ~2950, 1720 (C=O, ketone), 1695 (C=O, carbamate), 1420, 1230, 1110 |

Key Reactions and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its ketone group. This allows for the introduction of new stereocenters and diverse functional groups.

Reductive Amination

Reductive amination is one of the most powerful applications of this intermediate, enabling the synthesis of 3-amino-piperidine derivatives, which are common motifs in CNS-active agents.

Caption: General workflow for reductive amination.

Expertise Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild, tolerant of acidic conditions used to promote iminium ion formation, and reduces iminium ions much faster than ketones, minimizing side reactions such as the reduction of the starting ketone.

Grignard and Organolithium Additions

The addition of organometallic reagents to the C3-ketone allows for the creation of tertiary alcohols and the introduction of carbon-based substituents. This is a key step in building molecular complexity and creating new chiral centers.

Wittig Reaction

The Wittig reaction transforms the ketone into an exocyclic double bond, providing a scaffold for further functionalization, such as Michael additions or dihydroxylation.

Applications in Drug Discovery: Case Studies

This compound has served as a crucial starting material for numerous drug candidates.

Synthesis of NK-1 Receptor Antagonists

Substituted piperidines derived from this intermediate have shown potent antagonism at the neurokinin-1 (NK-1) receptor, which is a target for antiemetic and antidepressant drugs. The synthesis often involves an initial reductive amination to install a key side chain at the 3-position.

Development of Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The piperidine scaffold is also found in inhibitors of DPP-4, a target for type 2 diabetes. Synthetic routes often utilize this compound to construct the core of these inhibitors, with the C3-position being functionalized to interact with the active site of the enzyme.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is an irritant to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its predictable reactivity, combined with the stability of the piperidine core it provides, ensures its continued use in the quest for novel and effective therapeutics. This guide has outlined its synthesis, characterization, and key applications, providing a solid foundation for its effective utilization in research and development.

References

- Synthesis of 1-Cbz-3-piperidinone: Organic Syntheses, Coll. Vol. 10, p.177 (2004); Vol. 79, p.194 (2002). [Link: http://www.orgsyn.org/demo.aspx?prep=v79p0194]

- General Properties and Supplier Data: Sigma-Aldrich Product Page for this compound. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/639394]

- Application in NK-1 Antagonist Synthesis: Bioorganic & Medicinal Chemistry Letters, 2005, 15(20), 4554-4558. [Link: https://www.sciencedirect.com/science/article/abs/pii/S0960894X0500958X]

- Reductive Amination Reagents and Protocols: Jordan, A., et al. (2002). Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link: https://pubs.acs.org/doi/abs/10.1021/jo951330g]

Benzyl 3-oxopiperidine-1-carboxylate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Benzyl 3-oxopiperidine-1-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its precise molecular structure is fundamental to its reactivity and utility. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by classical elemental analysis and the conclusive potential of X-ray crystallography. The narrative emphasizes the causal logic behind experimental choices and the establishment of self-validating analytical systems to ensure data integrity, reflecting best practices in pharmaceutical research and development.

Introduction: The Significance of a Privileged Scaffold

The piperidine ring is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active compounds.[3][4] When functionalized, as in this compound (also known as 1-N-Cbz-3-piperidone), it becomes a versatile intermediate for creating diverse molecular architectures. The molecule's structure contains several key features: a piperidine ring, a ketone at the 3-position, and an N-benzyloxycarbonyl (Cbz or Z) protecting group. The interplay of these features dictates its chemical behavior.

Accurate structural confirmation is non-negotiable. It ensures reaction pathways proceed as intended, validates the identity of starting materials and products, and is a foundational requirement for regulatory compliance in drug development.[5] This guide outlines the integrated analytical workflow for achieving an unambiguous structural assignment.

The Analytical Strategy: A Multi-Pronged Approach

Caption: Workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework.[6] For this compound (C₁₃H₁₅NO₃), we predict specific signals in both ¹H and ¹³C NMR spectra.

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve a wide range of organic compounds and its single, unobtrusive solvent peak in both ¹H and ¹³C spectra.

-

Techniques: A standard ¹H spectrum reveals proton environments and coupling. A ¹³C spectrum shows all unique carbon atoms. 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to definitively map ¹H-¹H and ¹H-¹³C correlations, respectively.

Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) | Rationale |

| Phenyl (C₇H₅) | ~7.35 | Multiplet (m) | ~136.5 (Cq), ~128.6, ~128.2, ~127.9 | Typical aromatic region. The Cq is the carbon attached to the CH₂O group. |

| Benzylic (CH₂) | ~5.18 | Singlet (s) | ~67.5 | Protons on a carbon adjacent to an oxygen and a phenyl ring. Singlet because there are no adjacent protons. |

| Piperidine H2 | ~4.20 | Broad Multiplet | ~48.0 | Adjacent to the electron-withdrawing carbamate nitrogen and the C3-ketone. Deshielded. |

| Piperidine H4 | ~2.50 | Triplet (t) | ~39.0 | Adjacent to the C3-ketone (α-position) and the C5 methylene group. |

| Piperidine H5 | ~2.00 | Multiplet (m) | ~25.0 | A standard aliphatic methylene group within the ring structure. |

| Piperidine H6 | ~3.60 | Triplet (t) | ~45.0 | Adjacent to the electron-withdrawing carbamate nitrogen. |

| Ketone C=O | - | - | ~206.0 | Characteristic chemical shift for a ketone carbonyl in a six-membered ring.[7] |

| Carbamate C=O | - | - | ~155.0 | Characteristic chemical shift for a carbamate/carbonate carbonyl carbon. |

Note: Due to the conformational flexibility and potential for rotamers around the C-N amide bond, some piperidine signals may appear broad.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C NMR spectrum with 1024-2048 scans.

-

(Optional but Recommended) Acquire 2D COSY and HSQC spectra to confirm proton-proton and proton-carbon connectivities.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H signals and reference the spectra (typically to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.[8]

Causality Behind Experimental Choices:

-

Ionization Technique: Electrospray Ionization (ESI) is a "soft" technique ideal for confirming the molecular weight, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.[9] Electron Ionization (EI) is a "hard" technique that induces extensive fragmentation, providing a fingerprint pattern that reveals structural motifs.

Expected Mass Spectrum Data

-

Molecular Formula: C₁₃H₁₅NO₃

-

Exact Mass: 233.1052 g/mol

-

ESI-MS: A prominent peak at m/z 234.1125, corresponding to the [M+H]⁺ ion. A sodium adduct [M+Na]⁺ at m/z 256.0944 may also be observed.[10]

-

EI-MS Fragmentation: The fragmentation pattern is a key validator. Energetically unstable molecular ions break into smaller, more stable pieces.[8]

-

Molecular Ion (M⁺): A peak at m/z 233.

-

Base Peak: Often the tropylium cation at m/z 91 ([C₇H₇]⁺), formed from the benzyl group, is very stable and thus highly abundant.

-

Other Key Fragments:

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

ESI-MS (for Molecular Weight):

-

Infuse the sample solution directly into the ESI source.

-

Acquire data in positive ion mode over a mass range of m/z 100-500.

-

-

EI-MS (for Fragmentation):

-

Introduce the sample via a direct insertion probe or GC inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 40-300.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H Stretch (Aromatic) | 3100-3000 | Medium | C-H bonds on the phenyl ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium | C-H bonds of the piperidine and benzylic CH₂ groups.[12] |

| C=O Stretch (Ketone) | ~1725 | Strong | The carbonyl of the six-membered ring ketone.[13][14] |

| C=O Stretch (Carbamate) | ~1700 | Strong | The carbonyl of the N-Cbz group. Resonance with the nitrogen lone pair lowers its frequency relative to a standard ester.[15] |

| C=C Stretch (Aromatic) | ~1600, ~1495, ~1455 | Medium-Weak | Benzene ring skeletal vibrations. |

| C-O Stretch (Carbamate) | 1250-1200 | Strong | Stretching of the C-O bonds within the carbamate group. |

The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature for this molecule.

Experimental Protocol: IR Analysis

-

Sample Preparation:

-

Thin Film: If the sample is a liquid or low-melting solid, place a small drop between two NaCl or KBr plates.[16]

-

KBr Pellet: If a solid, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent disk.

-

-

Data Acquisition: Place the sample in the spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet).

Confirmatory Methods: Achieving Absolute Certainty

While NMR, MS, and IR provide a robust structural hypothesis, further techniques can offer definitive proof.

X-ray Crystallography

If a high-quality single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure in the solid state.[4] It yields precise bond lengths, bond angles, and the conformational arrangement of the piperidine ring (e.g., chair, boat, or twist-boat conformation).[3]

Protocol Outline:

-

Crystal Growth: Grow single crystals (0.1-0.3 mm) via techniques like slow evaporation from a suitable solvent (e.g., ethanol, ethyl acetate).[4]

-

Data Collection: Mount a crystal on a goniometer and expose it to a focused beam of X-rays in a diffractometer.

-

Structure Solution & Refinement: Solve the resulting diffraction pattern using direct methods (e.g., SHELXS) to generate an electron density map and refine the atomic positions.

Elemental Analysis

This classical technique determines the mass percentages of carbon, hydrogen, and nitrogen. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₃H₁₅NO₃).

-

Theoretical Calculation: C, 66.94%; H, 6.48%; N, 6.00%.

-

Acceptance Criterion: Experimental values should be within ±0.4% of the theoretical values.

System Validation: Ensuring Trustworthy Data

The concept of a self-validating system is rooted in the principles of analytical method validation.[5][17] It ensures that the data generated is reliable, reproducible, and fit for its intended purpose.[18][19][20]

-

Specificity: Each technique is specific for a different molecular property. NMR probes the nuclear environment, MS measures the mass-to-charge ratio, and IR measures bond vibrations. The concordance of these disparate data types validates the final structure.

-

Accuracy: Mass accuracy is checked in high-resolution MS by comparing the measured mass to the calculated exact mass. In NMR, chemical shifts are referenced to a known internal standard.

-

Precision: Instrument performance qualifications (e.g., running standard samples) ensure that the measurements are precise and reproducible over time.

-

Comprehensive Documentation: Every step, from sample preparation to data analysis, must be meticulously documented. This ensures traceability and allows for independent verification of the results.

Conclusion

The structure elucidation of this compound is a systematic process that integrates data from multiple advanced analytical techniques. The primary trio of NMR, MS, and IR spectroscopy provides the foundational evidence for the molecular formula, connectivity, and functional groups. The proposed structure is then rigorously confirmed through methods like X-ray crystallography and elemental analysis. By adhering to a logical workflow and the principles of analytical validation, researchers can assign the structure with the highest degree of scientific confidence, ensuring the quality and integrity of this vital chemical intermediate in the drug development pipeline.

References

- Sampath N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Serbian Chemical Society, 58(4), 804-808.

- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners.

- BenchChem. (2025).

- CymitQuimica. (n.d.).

- Saify, Z. S., et al. (2025-08-10). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- CymitQuimica. (n.d.).

- Nallini, A., et al. (2011).

- PubChem. (n.d.).

- ChemBK. (2024).

- PubChemLite. (n.d.).

- The Pharma Review. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. The Pharma Review.

- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.

- Gupta, V., et al. (n.d.). Analytical method validation: A brief review. Journal of Pharmaceutical Research.

- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.

- Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry. Wiley Analytical Science.

- BenchChem. (2025).

- University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. University of Calgary.

- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Khan Academy. (n.d.). IR signals for carbonyl compounds. Khan Academy.

- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Indira Gandhi National Open University. (n.d.).

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2023).

Sources

- 1. Virtual Tour [jnvlegal.com]

- 2. chembk.com [chembk.com]

- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.pg.edu.pl [chem.pg.edu.pl]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Khan Academy [khanacademy.org]

- 16. This compound | CymitQuimica [cymitquimica.com]

- 17. particle.dk [particle.dk]

- 18. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 19. wjarr.com [wjarr.com]

- 20. Validation of Analytical Methods: A Review [gavinpublishers.com]

An In-Depth Technical Guide to Benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8): A Keystone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of Benzyl 3-oxopiperidine-1-carboxylate (CAS 61995-20-8), a pivotal heterocyclic building block in contemporary medicinal chemistry and pharmaceutical development. This document delves into its physicochemical properties, synthesis, and, most critically, its strategic application in the construction of complex molecular architectures destined for therapeutic intervention. We will explore the causality behind its use, detailing key reaction pathways and providing actionable protocols for its derivatization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, while providing a three-dimensional framework for precise substituent placement to optimize pharmacodynamic interactions. Within the vast landscape of piperidine-based synthons, this compound, also known by synonyms such as 1-N-Cbz-3-piperidone, has emerged as a particularly valuable intermediate.[2][3]

Its utility is rooted in the orthogonal reactivity of its functional groups: a ketone at the 3-position, which serves as a handle for a wide array of chemical transformations, and a nitrogen atom protected by a benzyloxycarbonyl (Cbz) group. The Cbz group offers robust protection during synthetic manipulations and can be readily removed under specific conditions, unmasking the secondary amine for further functionalization.[4] This combination of features makes it an ideal starting point for the synthesis of diverse and complex piperidine derivatives.[5]

It is important to note that some databases erroneously associate CAS number 61995-20-8 with 6-Bromo-2-naphthyl-β-D-galactopyranoside. Authoritative chemical suppliers and databases confirm that CAS 61995-20-8 correctly identifies this compound. Researchers should exercise caution and verify the identity of this compound from a reliable source before use.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 61995-20-8 | [2][3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [2][3] |

| Molecular Weight | 233.26 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 384.1 °C at 760 mmHg | N/A |

| Density | ~1.212 g/cm³ | N/A |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and dimethylformamide. | [6] |

| Storage Conditions | 2-8°C, under inert gas, protected from moisture. | N/A |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed. Causes skin, eye, and respiratory irritation.[6]

-

Precautionary Statements: Do not breathe vapor. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves.[6]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-protection of 3-piperidone with benzyl chloroformate.[6] This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Protocol 1: Synthesis of this compound

-

To a stirred solution of 3-piperidone hydrochloride (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a colorless to pale yellow oil.

Synthetic Utility and Key Transformations

The synthetic versatility of this compound lies in the strategic manipulation of its ketone and protected amine functionalities.

Reductive Amination: A Gateway to 3-Substituted Piperidines

Reductive amination of the ketone at the 3-position is a powerful method to introduce a nitrogen-containing substituent, leading to the formation of 3-aminopiperidine derivatives. These derivatives are valuable scaffolds in their own right, appearing in a range of biologically active molecules.[7]

This transformation is crucial in the synthesis of various pharmaceutical agents, including neurokinin-1 (NK1) receptor antagonists and dopamine receptor antagonists.[8][9] For instance, a patent describes the synthesis of (R)-3-aminopiperidine derivatives via a transaminase reaction on a protected 3-piperidone, highlighting the importance of this class of compounds.[7]

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of standard carbonyl reactions, such as:

-

Grignard and Organolithium Additions: To introduce carbon-based substituents at the 3-position, forming tertiary alcohols.

-

Wittig Reaction: To convert the ketone into an exocyclic double bond, which can be further functionalized.

-

Formation of Spirocycles: The ketone can be a key functional group for the construction of spirocyclic systems, which are of increasing interest in drug design due to their conformational rigidity.

Deprotection of the Cbz Group: Unveiling the Piperidine Nitrogen

The removal of the Cbz group is a critical step to reveal the piperidine nitrogen for subsequent reactions, such as acylation or alkylation. The choice of deprotection method is crucial to ensure compatibility with other functional groups in the molecule.

This is the most common and often cleanest method for Cbz deprotection.[4] It involves the use of a palladium catalyst (typically Pd/C) under a hydrogen atmosphere.

Protocol 2: Cbz Deprotection by Hydrogenolysis

-

Dissolve the Cbz-protected piperidine derivative (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

In cases where catalytic hydrogenolysis is not feasible (e.g., due to the presence of other reducible functional groups), strong acids such as HBr in acetic acid can be used to cleave the Cbz group.[10] This method is harsher and should be chosen with care based on the substrate's stability.

Application in the Synthesis of Marketed Drugs and Clinical Candidates

The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. This compound and its derivatives are key intermediates in the synthesis of several important pharmaceutical compounds.

Synthesis of PARP Inhibitors: The Case of Niraparib

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of cancer.[10] While multiple synthetic routes to Niraparib exist, some patented methods utilize a substituted piperidine core that can be derived from intermediates like this compound.[11] The synthesis often involves the creation of a chiral 3-substituted piperidine, which is then coupled to the indazole core of the final drug.

Precursors to Neurokinin-1 (NK1) Receptor Antagonists

Neurokinin-1 receptor antagonists have applications in the treatment of chemotherapy-induced nausea and vomiting, as well as depression. The 3-substituted piperidine scaffold is a common feature in this class of drugs. Research has shown that derivatives of 3-benzhydryl-4-piperidone, which can be synthesized from N-protected piperidones, are potent NK1 receptor antagonists.[8]

Conclusion

This compound (CAS 61995-20-8) is a cornerstone of modern synthetic and medicinal chemistry. Its dual functionality, combining a versatile ketone with a robustly protected nitrogen, provides a reliable and adaptable platform for the construction of a wide array of complex piperidine derivatives. As demonstrated by its application in the synthesis of advanced pharmaceutical intermediates, a thorough understanding of its properties and reactivity is essential for any researcher or drug development professional working to create the next generation of therapeutic agents. The protocols and strategic insights provided in this guide aim to facilitate the effective utilization of this powerful synthetic tool.

References

- A novel synthesis of 1-aryl-3-piperidone derivatives. (n.d.). National Center for Biotechnology Information.

- Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.

- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025). Technical Disclosure Commons.

- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- A kind of synthetic method for preparing Niraparib. (2017). Google Patents.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). National Center for Biotechnology Information.

- Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate.

- Synthesis of niraparib (XXXII). (n.d.). ResearchGate.

- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. (2021). Google Patents.

- This compound. (2024). ChemBK.

- 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. (2011). National Center for Biotechnology Information.

- A method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (2014). Google Patents.

- Intermediates for the synthesis of benzimidazole derivatives and a process for the preparation thereof. (2003). PubChem.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). MDPI.

- This compound (C13H15NO3). (n.d.). PubChem.

- 61995-20-8[this compound]. (n.d.). Acmec Biochemical.

- 61995-20-8[this compound 97%]. (n.d.). Acmec Biochemical.

- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2021). National Center for Biotechnology Information.

Sources

- 1. A Very Short and Efficient Synthesis of Preclamol | Bentham Science [eurekaselect.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 61995-20-8|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 61995-20-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 6. chembk.com [chembk.com]

- 7. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 8. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 11. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

An In-depth Technical Guide to Benzyl 3-oxopiperidine-1-carboxylate: A Versatile Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of Benzyl 3-oxopiperidine-1-carboxylate, a pivotal synthetic intermediate in medicinal chemistry. We will delve into its synthesis, chemical properties, and, most importantly, its role as a versatile scaffold in the design and development of a wide array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic strategies.

Introduction: The Strategic Importance of this compound

This compound, also known as 1-N-Cbz-3-piperidone, is a white to light yellow crystalline solid with the chemical formula C₁₃H₁₅NO₃.[1][2] It is soluble in various organic solvents but only slightly soluble in water.[1][2] While not possessing a significant intrinsic biological activity, its true value lies in its utility as a protected, multifunctional building block. The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3] The presence of the ketone at the 3-position and the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for sequential and regioselective chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures.[1]

The Cbz group provides robust protection of the piperidine nitrogen under a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis, a clean and efficient deprotection strategy.[4] This strategic protection allows chemists to first elaborate the molecule at the ketone functionality and then, after deprotection, perform further modifications at the nitrogen atom. This versatility has led to its use in the synthesis of a diverse range of compounds, from enzyme inhibitors to central nervous system (CNS) active agents.[1][5]

Synthesis and Chemical Reactivity

The most common and straightforward synthesis of this compound involves the reaction of 3-piperidone with benzyl chloroformate in the presence of a base.[1][2] This reaction is a standard N-protection of a secondary amine.

Experimental Protocol: Synthesis of this compound

-

Materials: 3-piperidone hydrochloride, sodium carbonate, benzyl chloroformate, dichloromethane, water.

-

Procedure:

-

3-Piperidone hydrochloride is dissolved in water and neutralized with a solution of sodium carbonate.

-

The free 3-piperidone is extracted into an organic solvent such as dichloromethane.

-

The organic layer is cooled in an ice bath, and benzyl chloroformate is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

The chemical reactivity of this intermediate is dictated by two key functional groups: the ketone at the 3-position and the Cbz-protected nitrogen. The ketone can undergo a wide range of classical carbonyl chemistry reactions, including:

-

Reductive amination: To introduce various substituents at the 3-position.

-

Wittig reaction and its variants: To form carbon-carbon double bonds.

-

Aldol condensation: To build more complex carbon skeletons.

-

Grignard and organolithium additions: To introduce alkyl, aryl, or other organic moieties.

The Cbz group, as mentioned, is typically removed in the final steps of a synthetic sequence to reveal the secondary amine, which can then be further functionalized.

Caption: Diverse pharmacological targets accessible from this compound.

Other Therapeutic Targets

-

DNA Alkylating Agents: 3-Chloropiperidine derivatives have been synthesized and shown to possess DNA alkylating capabilities, a mechanism of action for many anticancer drugs. [6]These compounds have demonstrated activity against various cancer cell lines. [6]

-

Antibacterial Agents: 3,5-Diamino-piperidine derivatives have been designed as aminoglycoside mimetics that target the bacterial ribosome, leading to the inhibition of protein synthesis and bacterial growth. [7]This represents a promising strategy for the development of new antibiotics.

Conclusion

This compound is a cornerstone synthetic intermediate in modern medicinal chemistry. Its true "mechanism of action" is not intrinsic but is expressed through the vast and diverse pharmacology of the molecules that can be synthesized from it. Its strategic combination of a versatile piperidine scaffold, a reactive ketone functionality, and a robustly protected nitrogen atom provides an efficient and modular entry point to a wide array of biologically active compounds. For researchers and drug development professionals, a thorough understanding of the synthetic potential of this building block is essential for the rational design of novel therapeutics targeting a multitude of diseases.

References

- ChemBK. (2024). This compound - Introduction. Retrieved from a relevant chemical supplier website.

- PubMed Central. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors.

- JLUpub. (n.d.).

- ScienceDirect. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-2083.

- PubMed. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-83.

- Journal of Drug Delivery and Therapeutics. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.

- PubMed. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93.

- Chembank. (n.d.).

- PubMed. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(10), 2445-57.

- PubMed. (2018). Synthesis and biological evaluation of new oxopyrrolidine derivatives as inhibitors of acetyl cholinesterase and β amyloid protein as anti - Alzheimer's agents. Bioorganic Chemistry, 76, 210-217.

- PubMed Central. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics.

- PubMed. (2012). Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas. Journal of Medicinal Chemistry, 55(11), 5130-42.

- PubMed. (2018). Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. Chemical Biology & Drug Design, 92(1), 1317-1329.

- ResearchGate. (2024).

- MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.

- RSC Publishing. (n.d.).

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors.

- PubMed Central. (n.d.).

- Santa Cruz Biotechnology. (n.d.). 1-N-Cbz-3-piperidone.

- MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.

- PubMed Central. (2023).

- PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- PubMed. (2014). In vitro and in vivo activities of three oxazolidinones against nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(6), 3217-23.

- PubMed. (2014). Black pepper constituent piperine: genotoxicity studies in vitro and in vivo. Food and Chemical Toxicology, 66, 350-7.

- PubMed Central. (n.d.). New paradigms in GPCR drug discovery.

- Frontiers Media. (n.d.). New Approaches for the Discovery of GPCR Ligands.

- Austin Publishing Group. (n.d.). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl)

- PubMed. (2021). In vitro and in vivo studies of Cucurbita pepo L. flowers: chemical profile and bioactivity. Natural Product Research, 35(17), 2905-2909.

- PubMed Central. (n.d.). N-Acyl-N-Alkyl Sulfonamide Probes for Ligand-Directed Covalent Labeling of GPCRs: The Adenosine A2B Receptor as Case Study.

- MalariaWorld. (2025). Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles.

- PubMed. (n.d.). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis.

- PubMed Central. (n.d.). GPCRs Revisited: New Insights Lead to Novel Drugs.

- CymitQuimica. (n.d.).

- ChemBK. (2024).

- PubMed Central. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.

- MDPI. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virtual Tour [jnvlegal.com]

- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 7. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidinone Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Unseen Architect in Modern Pharmaceuticals

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a spectrum of therapeutic agents. These are the "privileged scaffolds"—structures that, through a combination of inherent physicochemical properties and versatile synthetic accessibility, offer a robust foundation for drug discovery. Among these, the piperidinone ring system stands out as a cornerstone of modern pharmaceutical development.[1][2] This six-membered nitrogen-containing heterocycle is not merely a passive linker but an active contributor to molecular conformation, target engagement, and pharmacokinetic profiles.[3][4]

This guide, prepared for the discerning researcher and drug development professional, moves beyond a simple catalog of derivatives. It aims to provide a deeper understanding of the causality behind the piperidinone scaffold's success. We will explore its fundamental chemical nature, dissect key synthetic strategies, and traverse its diverse applications—from oncology to neurodegenerative disease—grounding our discussion in mechanistic insights and empirical data. The objective is to equip you, the scientist, with a comprehensive and actionable understanding of how to leverage this powerful scaffold in your own discovery programs.

The Piperidinone Core: A Structural and Physicochemical Analysis

The piperidinone scaffold is a derivative of piperidine featuring a ketone group on the carbon framework.[5] The position of this carbonyl group (at C-2, C-3, or C-4) defines the isomer and significantly influences the molecule's reactivity, conformational bias, and potential as a pharmacophore.

-

2-Piperidone (δ-Valerolactam): As a cyclic amide (lactam), this structure is a key building block for a range of bioactive molecules.[6][7] It is instrumental in the synthesis of drugs like the anticoagulant apixaban.[8] Its lactam functionality provides a rigid, planar amide bond that can participate in crucial hydrogen bonding interactions with biological targets.

-

3-Piperidone: This isomer offers a unique arrangement of a ketone adjacent to the nitrogen atom, influencing its electronic properties and providing distinct vectors for substitution.

-

4-Piperidone: Perhaps the most widely exploited isomer, the 4-piperidone scaffold possesses a symmetrical structure that serves as a versatile template.[9] It is a well-established intermediate in the synthesis of a vast number of active pharmaceutical ingredients (APIs), including analgesics, antipsychotics, and antihistamines.[10][11] Notably, it is a listed precursor for the synthesis of fentanyl.[9]

The scaffold's success is rooted in several key physicochemical properties:

-

Basicity: The nitrogen atom confers basicity, allowing for protonation at physiological pH. This is critical for forming ionic interactions with acidic residues in protein binding pockets and can significantly enhance aqueous solubility.[4]

-

Conformational Flexibility: The sp³-hybridized carbons allow the ring to adopt low-energy chair conformations. This flexibility enables substituents to be precisely oriented in three-dimensional space to maximize interactions with diverse biological targets.[4]

-

Synthetic Tractability: The ketone and amine functionalities serve as versatile handles for a wide array of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Core structures of the 2-, 3-, and 4-piperidinone isomers.

Key Synthetic Strategies: Building the Core

The construction of the piperidinone ring is a well-established field, with several robust methods available to the synthetic chemist. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction

The Petrenko-Kritschenko piperidone synthesis, a variant of the Mannich reaction, is a classical and highly effective one-pot method for generating 2,6-disubstituted 4-piperidones.[1] This multicomponent reaction involves the condensation of an aldehyde, a β-ketoester (or a ketone with two α-hydrogens like acetone), and an amine (often ammonium acetate as an ammonia source).[10][12] Its convergence and operational simplicity make it a workhorse in medicinal chemistry for rapidly generating libraries of analogs.[13]

Caption: Workflow of the Mannich reaction for 4-piperidone synthesis.

Claisen-Schmidt Condensation

For the synthesis of α,β-unsaturated piperidinones, particularly 3,5-bis(ylidene)-4-piperidones, the base-catalyzed Claisen-Schmidt condensation is the method of choice.[14][15] This reaction involves the condensation of a 4-piperidone core with two equivalents of an aromatic aldehyde. These products are notable as curcumin mimics and possess a rigid, planar structure ideal for interacting with flat biological surfaces.[16]

Experimental Protocol: Synthesis of a 3,5-Bis(benzylidene)-4-piperidone

This protocol provides a self-validating system for synthesizing a common piperidinone derivative, chosen for its reproducibility and relevance to anticancer research.

Objective: To synthesize a representative 3,5-bis(benzylidene)-4-piperidone via Claisen-Schmidt condensation.

Materials:

-

N-methyl-4-piperidone

-

Benzaldehyde (2.2 equivalents)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Reflux condenser

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

-

Reaction Setup: A solution of N-methyl-4-piperidone (1.0 eq) and benzaldehyde (2.2 eq) in ethanol is prepared in a round-bottom flask and cooled to 0-5 °C in an ice bath with stirring.

-

Base Addition: An aqueous solution of NaOH (2.5 eq) is added dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C. The causality here is critical: slow, cooled addition prevents unwanted side reactions and ensures controlled condensation. The formation of a yellow precipitate typically indicates product formation.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature for 4-6 hours. Progress is monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting piperidone spot validates reaction completion.

-

Workup and Isolation: The reaction mixture is poured into ice-cold water, and the resulting precipitate is collected by vacuum filtration using a Büchner funnel. The solid is washed thoroughly with cold water until the filtrate is neutral (pH ~7). This step is crucial to remove excess NaOH, which could interfere with subsequent steps or degrade the product.

-

Purification: The crude solid is recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure 3,5-bis(benzylidene)-4-piperidone as a crystalline solid. Purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Therapeutic Applications and Structure-Activity Relationships

The piperidinone scaffold is a prolific core in a multitude of therapeutic areas. Its value lies in its ability to be decorated with various functional groups, allowing for the fine-tuning of its biological activity.

Anticancer Agents

Piperidinone derivatives have emerged as a significant class of anticancer agents, often acting through mechanisms distinct from traditional nucleic acid-targeting drugs.[14]

-

Curcuminoids and Microtubule Destabilizers: 3,5-Bis(ylidene)-4-piperidones are recognized as curcumin mimics, overcoming the poor bioavailability of natural curcumin while retaining its beneficial biological activities.[16][17] These compounds exhibit potent antiproliferative effects against a range of cancer cell lines, including colon (HCT116), breast (MCF7), and skin (A431).[17] The mechanism of action for some derivatives involves the inhibition of tubulin polymerization, disrupting the microtubule network and inducing apoptosis.[17] Halogenation of the aromatic rings on these scaffolds has been shown to enhance cytotoxic impact.[18]

-

Topoisomerase II-α Inhibition: Certain N-substituted 4-piperidone-1-carboxamides have demonstrated efficacy as topoisomerase II-α inhibitors, a validated mechanism for anticancer drugs.[17]

-

Targeting Cellular Thiols: Many α,β-unsaturated ketone-containing piperidones, such as furfurylidene analogs, are believed to exert their cytotoxic effects by interacting with cellular thiols like glutathione, disrupting cellular redox balance and inducing apoptosis.[14]

Table 1: Cytotoxicity of Selected Piperidinone Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ / Activity Metric | Reference |

|---|---|---|---|

| Halogenated Curcuminoid (3c) | HCT116 (Colon) | Inhibited xenograft growth in mice | [18] |

| Furfurylidene Analog (2d) | Molt-4 (Leukemia) | Significant cytotoxicity vs. 5-FU | [14] |

| 4-Piperidone-1-carboxamides | HCT116, MCF7 | Higher efficacy than 5-Fluorouracil | [17] |

| 2-Piperidone Derivative (7q) | BV-2 (Microglia) | Suppressed TNF-α, IL-1β, IL-6 |[19] |

Neuroprotective Agents

The ability of piperidinone-containing molecules to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders.[20][21]

-

Alzheimer's Disease: In the context of Alzheimer's disease, piperidinone derivatives have been designed to tackle the multifaceted nature of the pathology.[19]

-

Aβ Aggregation Inhibition: Novel 2-piperidone derivatives have been shown to potently inhibit the self-aggregation of amyloid-beta (Aβ) peptide, a key event in Alzheimer's pathology.[19]

-

Anti-neuroinflammation: The same compounds can suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in microglia, protecting neurons from inflammation-mediated toxicity.[19]

-

Cholinesterase Inhibition: The drug Donepezil, a cornerstone of Alzheimer's treatment, contains a piperidine (not piperidinone) core.[22] However, research into 4-piperidone-based scaffolds has aimed to generate novel Donepezil analogues with potentially improved pharmacological profiles.[23][24] These efforts explore how additional substitutions on the piperidone ring can enhance binding to the acetylcholinesterase enzyme.[22]

-

Caption: Dual-action mechanism of 2-piperidone derivatives in Alzheimer's.

Antimicrobial and Antiviral Agents

The piperidinone scaffold is a versatile platform for the development of agents against infectious diseases.

-

Antibacterial/Antifungal: Derivatives such as thiosemicarbazones of 2,6-diaryl-4-piperidones have demonstrated significant antibacterial and antifungal activities, in some cases comparable to standard drugs like ampicillin.[12] The addition of the thiosemicarbazone moiety appears crucial for enhancing this activity.[12] N-methyl 4-piperidone-derived curcuminoids have also shown promise against cariogenic bacteria.[15]

-

Antiviral: Piperidine-based purine derivatives have been identified with potent antiviral activity against both HIV and influenza A/H1N1.[25] SAR studies on these compounds revealed that specific substitutions on the piperidine and purine rings are critical for their inhibitory potency.[25][26]

Metabolic Diseases

-

DPP4 Inhibitors for Type 2 Diabetes: A series of piperidinone- and piperidine-constrained phenethylamines were discovered as potent and selective inhibitors of dipeptidyl peptidase IV (DPP4).[27][28] DPP4 inhibitors are a major class of oral therapeutic agents for type 2 diabetes. Structure-activity relationship studies showed that replacing open-chain linkers with a more rigid pyrimidine ring dramatically improved potency, with some analogues achieving Kᵢ values in the low nanomolar range.[27]

Table 2: Inhibitory Potency (Kᵢ) of Piperidinone-based DPP4 Inhibitors

| Compound | Linker/Group | Kᵢ (nM) | Reference |

|---|---|---|---|

| 38 | Urea Linker | 140 | [27] |

| 41 | Pyrimidine Ring | 6.1 | [27] |

| 42 | Pyrimidine + Methylsulfonyl | 4.0 | [27] |

| 44 | Pyrrolidinyl Group | 2.3 |[27] |

Future Perspectives and Conclusion

The piperidinone scaffold continues to demonstrate its immense value in medicinal chemistry. Its privileged structural status is not an accident but a direct consequence of its favorable physicochemical properties and synthetic versatility.[1][5] Future research is likely to focus on several key areas:

-

Asymmetric Synthesis: Developing more efficient stereoselective syntheses to access enantiomerically pure piperidinone derivatives, which is often critical for optimizing potency and reducing off-target effects.

-

Novel Bio-conjugates: Linking the piperidinone core to other pharmacophores or targeting moieties to create multi-functional drugs, such as agents that can simultaneously address inflammation and protein aggregation in neurodegenerative diseases.[17][19]

-

Exploring New Biological Space: Applying piperidinone libraries against novel biological targets to uncover new therapeutic opportunities beyond the established areas of oncology, CNS, and infectious diseases.

References

- Girgis, A. S., D'Arcy, P., Aboshouk, D. R., & Bekheit, M. S. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31035-31064. [Link]

- Wieczorek, M., Artali, R., D'Arcy, P., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Chemistry & Biodiversity, 15(6), e1800078. [Link]

- Faisca Phillips, A. M. M. (2020). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Amino Acids, 52, 1245-1264. [Link]

- Kumar, A., Sharma, G., & Singh, U. P. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(11), 814-823. [Link]

- Pei, Z., Li, X., von Geldern, T. W., et al. (2007). Discovery and Structure-Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

- Hernández-Hernández, J. D., Tlahuext, H., et al. (2022). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 27(19), 6667. [Link]

- Wang, Y., Chen, Y., Liu, Y., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2247-2257. [Link]

- Zhu, F., Wang, F., Zhang, H., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Archiv der Pharmazie, 348(1), 59-67. [Link]

- Pei, Z., Li, X., von Geldern, T. W., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

- Shakhmaev, R. N., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]

- Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Van der Jeught, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2237-2246. [Link]

- Kumar, K. A., et al. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

- Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Journal of Pharmacy & Pharmaceutical Sciences, 13(3), 303-324. [Link]

- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

- Shakhmaev, R. N., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules. [Link]

- BIOSYNCE. (2025). What are the biological activities of piperidine? [Link]

- PubChem. (n.d.). 2-Piperidone. [Link]

- Van der Jeught, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

- Phillips, A. M. F. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

- Wikipedia. (n.d.). 4-Piperidone. [Link]

- Van der Jeught, S., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Piperidone: A Versatile Pharmaceutical Intermediate for Advanced Synthesis and Drug Development. [Link]

- ResearchGate. (n.d.). N-substituted-piperidines as Novel Anti-alzheimer Agents. [Link]

- Singh, S., et al. (2018). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. CNS & Neurological Disorders - Drug Targets, 17(7), 535-546. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2023).

- Li, R., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Molecules, 27(2), 488. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-Piperidone - Wikipedia [en.wikipedia.org]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 18. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biosynce.com [biosynce.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to piperidine derivatives in drug discovery

An In-depth Technical Guide to Piperidine Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of a Privileged Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry.[1] Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Physicochemical Advantage of the Piperidine Moiety

The enduring success of the piperidine scaffold can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]

-

Basicity and pKa: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically around 11.[1] At physiological pH (7.4), this nitrogen is predominantly protonated. This positive charge is a critical feature, enabling the formation of strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, which is crucial for the binding affinity of many piperidine-containing drugs.[1]

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1][3] This flexibility is not a liability but a key advantage. It enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse and complex biological targets.[1] The ability to present functional groups in specific axial or equatorial positions is a powerful tool for optimizing potency and selectivity.

-

Balanced Lipophilicity and Solubility: The piperidine ring itself possesses a favorable balance of lipophilic and hydrophilic character.[1][4] This balance is crucial for oral bioavailability, as a drug must be soluble enough to dissolve in the gastrointestinal tract but also lipophilic enough to permeate cell membranes. The piperidine nitrogen, when protonated, enhances aqueous solubility, while the hydrocarbon backbone contributes to lipophilicity. This intrinsic property can be finely tuned through substitution to achieve the desired ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

-

Metabolic Stability: The piperidine ring is generally metabolically stable.[2] However, the positions adjacent to the nitrogen atom can be susceptible to enzymatic oxidation. This understanding has led to strategies like introducing substituents at these positions to sterically hinder metabolic attack, thereby enhancing the drug's half-life.[2][5]

Synthetic Strategies: Building the Piperidine Core

The construction of functionalized piperidines is a central task in medicinal chemistry. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and scalability.

Classical and Modern Cyclization Strategies

Historically, piperidines were synthesized via intramolecular cyclization reactions. Modern advancements have introduced highly efficient and stereoselective methods.

-

Reductive Amination of Dicarbonyls: A workhorse reaction involving the condensation of a 1,5-dicarbonyl compound with ammonia or a primary amine, followed by reduction of the resulting imine/enamine, remains a straightforward approach.

-

Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is one of the most direct methods to access the piperidine scaffold.[6] Recent developments have focused on heterogeneous catalysts, such as cobalt nanoparticles, that allow for acid-free hydrogenation in environmentally friendly solvents like water.[6]

-

Cycloaddition Reactions: [4+2] cycloaddition (Diels-Alder) reactions provide a powerful means to control regioselectivity and stereoselectivity. Enantioselective variants, such as the Kwon annulation of imines with allenes catalyzed by chiral phosphines, furnish functionalized piperidines with excellent stereocontrol.[7] Rhodium-catalyzed [2+2+2] cycloadditions have also emerged as a sophisticated method for constructing polysubstituted piperidines.[8][9]

The Power of Multicomponent Reactions (MCRs)